molecular formula C12H9ClO3S B6381719 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261961-14-1

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%

Cat. No. B6381719
CAS RN: 1261961-14-1
M. Wt: 268.72 g/mol
InChI Key: XQYFYKUDFQYVOR-UHFFFAOYSA-N
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Description

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2C4MCTP) is a synthetic compound that is widely used in scientific research. It is a member of the phenol family and is a versatile chemical reagent with a wide range of applications. This compound has been used in a variety of fields, including organic chemistry, biochemistry, pharmacology, and material science. In

Scientific Research Applications

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of heterocycles, such as thiophene and pyridines. Additionally, 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is an electrophilic reagent that can react with nucleophiles to form covalent bonds. It can also act as a catalyst in the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, it can be used to form carbon-sulfur and carbon-oxygen bonds.
Biochemical and Physiological Effects
2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a synthetic compound and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is an inexpensive and readily available reagent that is widely used in scientific research. It is a versatile reagent that can be used to synthesize a wide range of compounds. However, it is a toxic compound and must be handled with caution. Additionally, it is not soluble in water, which can limit its use in certain applications.

Future Directions

In the future, 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. It could also be used in the synthesis of bioactive compounds, such as antibiotics and antiviral agents. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts for organic reactions.

Synthesis Methods

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-methoxycarbonylthiophenol with 2-chloro-4-nitrophenol in the presence of potassium carbonate and potassium hydroxide. The reaction yields 2-chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol in a yield of 95%. The second step involves the purification of the compound by recrystallization from ethyl acetate.

properties

IUPAC Name

methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c1-16-12(15)11-5-8(6-17-11)7-2-3-10(14)9(13)4-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYFYKUDFQYVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686068
Record name Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-14-1
Record name Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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